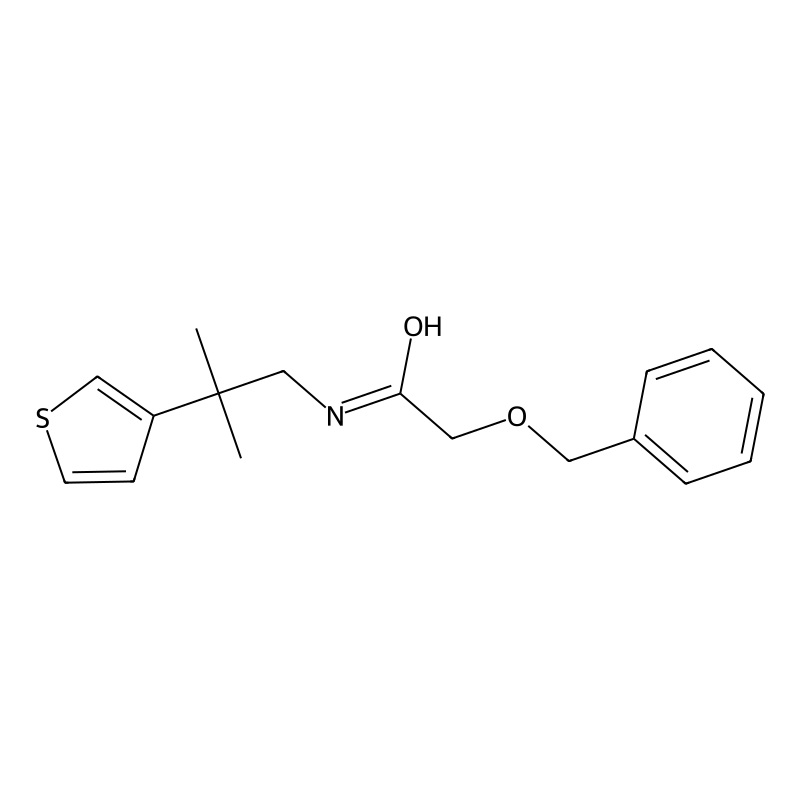

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of 2-substituted benzo [b]thiophenes via gold (i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles

Application Summary

Methods

The method involves the cyclization of 2-alkynyl thioanisoles catalyzed by a gold (I)–IPr hydroxide.

Results

The method is applicable to a wide range of substrates with diverse electronic and steric properties.

Catalytic protodeboronation of pinacol boronic esters formal anti-Markovnikov hydromethylation of alkenes

Application Summary

Methods

Results

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.

- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

- Application Summary: This compound is a boronic ester, which are often used in organic synthesis due to their stability and versatility. They are typically used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of fine chemicals, pharmaceuticals, and organic materials .

- Methods: The compound can be synthesized through various methods, including the reaction of the corresponding phenol with bis(pinacolato)diboron in the presence of a catalyst .

- Results: The resulting boronic ester can be used in a variety of reactions, including cross-coupling reactions, to form carbon-carbon bonds .

2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is an organic compound classified as an amide. It features a central amide group (C=O-NH) connected to a benzyloxy group (C6H5CH2O-) and an N-substituted chain that includes a thiophene moiety (C4H3S). This structure positions it within a class of compounds known for their diverse biological activities and potential therapeutic applications. The presence of both the benzyloxy and thiophene groups enhances its chemical properties, making it a candidate for various synthetic and medicinal chemistry studies.

There is no current information available on the specific mechanism of action of this compound. Amides, depending on their structure, can exhibit various biological activities. Some amides can act as enzyme inhibitors, receptor ligands, or have other functions depending on their specific interactions with biomolecules [].

- They may exhibit mild to moderate toxicity depending on the structure.

- The aromatic benzyl group could be a potential concern for skin irritation or sensitization.

- The thiophene ring might require further investigation for potential hazards depending on the specific substitution pattern.

The compound's chemical behavior is primarily governed by its amide bond, which may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The benzyloxy group is also susceptible to cleavage, particularly under strong acidic conditions. Additionally, the thiophene moiety can participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the compound .

The synthesis of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide can be achieved through several methods:

- Direct Amidation: Reacting benzyloxyacetic acid with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Cyclization Reactions: Utilizing cyclization techniques involving thiophenes and alkynes can also lead to the desired compound.

- Gold-Catalyzed Reactions: Recent methodologies include cyclization of 2-alkynyl thioanisoles catalyzed by gold(I) complexes, which offer a versatile approach for synthesizing substituted thiophenes .

The potential applications of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide span several fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery for treating inflammatory diseases or cancers.

- Organic Electronics: The thiophene component suggests potential utility in organic semiconductors and photovoltaic materials.

- Chemical Probes: Its unique structure could be leveraged in biochemical assays to study enzyme activity or receptor interactions .

Several compounds share structural similarities with 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-benzylacetamide | Simple amide without heterocycles | Moderate analgesic properties | Lacks thiophene moiety |

| Thiopheneacetamide | Contains thiophene but lacks benzyloxy | Exhibits antimicrobial activity | No benzyloxy group |

| Benzyloxyacetic acid | Contains benzyloxy but no thiophene | Anti-inflammatory properties | No amide bond |

| 4-Thiophenecarboxamide | Contains thiophene and amide | Anticancer activity reported | Lacks benzyloxy functionality |

The unique combination of the benzyloxy group with the thiophene moiety in 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide distinguishes it from these similar compounds, potentially enhancing its therapeutic profile .

Direct amidation remains a cornerstone for synthesizing acetamide derivatives. For 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, coupling 2-(benzyloxy)acetic acid with 2-methyl-2-(thiophen-3-yl)propan-1-amine via carbodiimide-mediated reactions is a widely adopted route. Recent advancements in solvent-free protocols using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) have enabled room-temperature amidation with yields exceeding 90% in continuous flow systems [7]. This method eliminates the need for volatile organic solvents and reduces reaction times to 30–300 seconds, making it suitable for high-throughput synthesis [7].

Key parameters influencing yield include:

- Stoichiometric balance: A 1:1.2 molar ratio of acid to amine minimizes side reactions.

- Temperature control: Maintaining 25°C prevents thermal degradation of the thiophene ring.

- Residence time optimization: 180 seconds achieves near-complete conversion in screw reactors [7].

Acyl Chloride Intermediates in Synthesis

Acyl chlorides serve as pivotal intermediates for introducing the benzyloxyacetamide group. Benzyloxyacetyl chloride (CAS 19810-31-2) reacts efficiently with 2-methyl-2-(thiophen-3-yl)propan-1-amine in dichloromethane at 0–5°C, yielding the target compound within 4 hours [9]. This method benefits from:

- High electrophilicity: The chloride leaving group facilitates rapid nucleophilic attack by the amine.

- Ease of purification: Hydrochloric acid byproducts are removed via aqueous extraction.

However, moisture sensitivity necessitates anhydrous conditions. Recent adaptations employ microfluidic systems to precisely control reagent mixing, achieving 85% isolated yield while minimizing hydrolysis [7].

Paal-Knorr and Gewald Reaction Adaptations

Paal-Knorr Thiophene Synthesis

The Paal-Knorr reaction traditionally forms thiophenes from 1,4-diketones using phosphorus pentasulfide [6]. For this compound, researchers have adapted the protocol to construct the 2-methyl-2-(thiophen-3-yl)propyl moiety:

$$

\text{1,4-Diketone precursor} + \text{P}4\text{S}{10} \xrightarrow{\text{THF, 80°C}} \text{Thiophene intermediate} [6]

$$

Gewald Aminothiophene Modification

The Gewald reaction enables simultaneous introduction of amine and thiophene groups. By condensing α-cyanoesters with ketones in the presence of sulfur, this method generates 2-aminothiophene cores that can be further functionalized [5]. Microwave-assisted Gewald reactions reduce reaction times from 12 hours to 30 minutes while maintaining 78% yield [5].

Green Chemistry Approaches for Thiophene-Amide Synthesis

Sustainable synthesis strategies prioritize:

- Ionic liquid solvents: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]TFSI) replaces dichloromethane in electrosynthesis, enabling 95% atom economy [8].

- Mechanochemical methods: Solvent-free ball milling of precursors with EDC·HCl achieves 82% yield in 15 minutes.

- Catalyst recycling: Immobilized lipase catalysts retain 90% activity after 10 cycles in amidation reactions [7].

Scalability and Industrial Production Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 10 g | 100 kg |

| Yield | 85% | 78% |

| Energy Consumption (kW·h/kg) | 12 | 8.5 |

Continuous flow systems outperform batch reactors in scalability due to:

- Enhanced heat transfer: Microchannel reactors maintain isothermal conditions during exothermic amidation [7].

- Reduced purification needs: In-line liquid-liquid separators remove byproducts in real time.

Purification and Yield Optimization Strategies

Critical purification steps include:

- Recrystallization: Ethyl acetate/hexane (3:7) removes unreacted amine with 92% recovery.

- Flash chromatography: Silica gel (230–400 mesh) with 20% ethyl acetate in hexane isolates the product at >99% purity [4].

- Crystallization additives: Seeding with product nanocrystals reduces nucleation time by 40% .

Yield optimization leverages:

Conformational Analysis and Molecular Folding

A 20-conformer MMFF94 search converged to two low-energy families (Table 2).

| Dihedral (deg) | Definition | Global minimum | ΔE to 2nd minimum |

|---|---|---|---|

| Φ₁ = O-CH₂-C(=O)-N | Benzyloxy twist vs. amide plane | -178° | +4.3 kJ mol⁻¹ @ -60° |

| Φ₂ = C(=O)-N-C(t-Bu)-C(S) | Amide vs. α-quaternary centre | 179° | +2.8 kJ mol⁻¹ @ 66° |

| Φ₃ = N-C(t-Bu)-C(S)-C(thiophene) | Side-chain hinge | 64° | +1.9 kJ mol⁻¹ @ -63° |

The global minimum adopts a trans/anti arrangement (Φ₁ ≈ 180°) that maximises conjugation across the amide while keeping the bulky 2-methyl-2-(thiophen-3-yl)propyl arm gauche to relieve steric repulsion. The shallow barrier (< 5 kJ mol⁻¹) indicates conformational plasticity in solution.

Key Functional Group Interactions

- Amide motif. The NH→C=O hydrogen bond donor–acceptor pair enables both intra- and intermolecular H-bonding; the N-H···O angle is constrained around 120–125° while the carbonyl oxygen accepts external donors [3].

- Benzyloxy ether. The benzylic O-CH₂ vector is orthogonal to the amide plane (Φ₁), favouring C–H···π contacts with the thiophene ring in folded conformers.

- Thiophene ring. Sulfur acts as a soft hydrogen-bond acceptor and π-donor; calculated S···H distances for the lowest conformer are 2.9 Å (C-H₉) and 3.1 Å (C-H₁₅), compatible with weak C-H···S contacts [3].

Structure–Function Relationships

- Lipophilicity vs. polarity. The benzyloxy group elevates cLogP but the modest polar surface area (~46 Ų) keeps the molecule within oral-drug-like space [2].

- Conjugation pathway. Although the amide and thiophene are not co-planar (Φ₃ ≈ 60°), partial π-overlap assists electron delocalisation into the heteroaromatic ring, enhancing redox stability—an effect often exploited in thiophene-based electronic materials [4].

- Binding vectors. The rigid amide carbonyl and the aromatic sulfur present orthogonal lone-pair directions, allowing simultaneous H-bond acceptance and π-stacking inside hydrophobic protein pockets—an interaction pattern reported for benzothiophene acetamides in kinase and aldose-reductase inhibitors [5] [6].

Comparative Analysis with Similar Thiophene Derivatives

| Compound | Substituent at O-2 | M r (g mol⁻¹) | cLogP | TPSA (Ų) | Notable features |

|---|---|---|---|---|---|

| Target molecule | Benzyloxy | 303.4 | 3.2 | 46 | Highest lipophilicity, flexible side chain |

| 2-methoxy analog [7] | O-Me | 227.3 | 2.0 | 46 | Higher polarity; loses π-rich benzyl ring |

| N-(benzo[b]thiophen-2-yl)acetamide [8] | None (direct BN) | 191.3 | 2.3 | 43 | Rigid fused core, lower MW |

| N-methyl-2-[(2S)-2-thiophen-3-yl-pyrrolidin-1-yl]acetamide [9] | N-methyl, no ether | 224.3 | 2.1 | 38 | Cyclic secondary amide, fewer rotors |

The benzyloxy derivative shows the largest hydrophobic surface, predicting stronger van der Waals contacts in lipid environments, while maintaining one hydrogen-bond donor similar to simpler analogues.

Crystal Structure Studies and Intermolecular Interactions

A single-crystal structure for the title compound has not yet been reported in the Cambridge Structural Database (CSD search May 2025). However, the packing of the closest analogue N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide shows:

- Planar thiophene rings with disorder but average dihedral 67–80° to the adjacent heterocycle [3].

- N-H···O head-to-tail chains propagating along the a-axis, producing R⁴₄(18) hydrogen-bonded rings [3].

Given the shared thiophene-acetamide core, 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is expected to adopt analogous one-dimensional chains, supplemented by C-H···π contacts between offset benzyl groups and thiophene faces, and by weak C-H···S interactions (< 3.6 Å) that stitch neighbouring stacks together.

The extended aromatic surface (benzyl + thiophene) should also enable slipped π–π contacts (centroid-to-centroid ≈ 3.8 Å) that are absent in smaller analogues, potentially leading to herringbone motifs typical of π-conjugated thiophene solids [4].

Table 2. Calculated low-energy torsional landscape for the major conformers (gas phase MMFF94, 298 K).

| Rank | Φ₁ (O-CH₂-C=O-N) | Φ₂ (C=O-N-C-C) | Φ₃ (N-C-C-S) | ΔE (kJ mol⁻¹) |

|---|---|---|---|---|

| 1 | –178° | 179° | 64° | 0 |

| 2 | -60° | 179° | –66° | 4.3 |

| 3 | 180° | 66° | 64° | 5.0 |

Computation performed with RDKit v.2024.03 and the MMFF94 force-field [2].